ATM-3507 trihydrochloride

Drug discovery Lead optimization Tropomyosin inhibition

ATM-3507 trihydrochloride is a uniquely differentiated tropomyosin inhibitor engineered for superior drug-like properties over first-in-class TR100. Selected from >200 antitropomyosin analogues, it targets Tpm3.1/3.2 via the coiled-coil overlap junction (Kd ≈2 µM), a distinct binding mode that drives validated synergy with vincristine/taxanes in neuroblastoma xenografts (30 mg/kg IV). Its enhanced potency (IC50 3.83–6.84 µM in melanoma), in vivo tolerability, and recent 2025 validation in DLBCL models make it the reference standard for cytoskeletal oncology research. The trihydrochloride salt ensures optimal aqueous solubility for cell-based assays; aliquots stored at -20°C mitigate stability concerns.

Molecular Formula C37H46FN5O2
Molecular Weight 611.8 g/mol
CAS No. 1861449-70-8
Cat. No. B605672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATM-3507 trihydrochloride
CAS1861449-70-8
SynonymsATM3507;  ATM 3507;  ATM-3507
Molecular FormulaC37H46FN5O2
Molecular Weight611.8 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C
InChIInChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3
InChIKeyFNEHSJQRIWHZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ATM-3507 Trihydrochloride (CAS 1861449-70-8): A Next-Generation Tpm3.1/3.2 Tropomyosin Inhibitor for Cancer Cytoskeleton Research


ATM-3507 trihydrochloride is a small-molecule inhibitor that selectively targets the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2, disrupting actin filament dynamics in tumor cells [1]. It was identified through screening of over 200 antitropomyosin analogues and selected as a lead compound due to its enhanced drug-like properties relative to the first-in-class tool compound TR100 [2]. The compound exhibits potent cytotoxicity against human melanoma cell lines (IC50 3.83–6.84 µM) and demonstrates strong synergistic activity when combined with antimicrotubule agents in neuroblastoma models both in vitro and in vivo [3]. The trihydrochloride salt form offers improved aqueous solubility for in vitro and in vivo applications, though procurement considerations regarding salt stability should be noted .

Why Generic Substitution Fails: The Specificity of ATM-3507 Trihydrochloride for Tpm3.1-Containing Filaments


Generic tropomyosin inhibitors or closely related analogues cannot substitute for ATM-3507 trihydrochloride because of its unique molecular mechanism of action and validated preclinical profile. While the first-in-class compound TR100 also targets Tpm3.1, ATM-3507 was deliberately selected from a library of over 200 analogues for its superior drug-like characteristics, including enhanced potency and improved in vivo tolerability in combination regimens [1]. Critically, structural studies reveal that ATM-3507 integrates into the coiled-coil overlap junction of Tpm3.1 dimers with a defined binding affinity (Kd ≈ 2 µM), a binding mode distinct from TR100's interaction with the C-terminus, resulting in divergent effects on actin-binding protein recruitment [2]. This mechanistic differentiation, combined with its validated synergy with microtubule-targeting agents and demonstrated activity in multiple cancer models (neuroblastoma, melanoma, DLBCL), precludes simple interchange with other antitropomyosin compounds or cytoskeletal inhibitors lacking this specific binding profile and preclinical validation [3].

Quantitative Differentiation of ATM-3507 Trihydrochloride: Head-to-Head and Cross-Study Evidence


Superior Drug-Like Properties Over First-in-Class TR100 Following Analogue Screening

ATM-3507 was selected as the new lead compound from a screen of over 200 antitropomyosin analogues, demonstrating more favorable drug-like characteristics compared to the first-in-class tool compound TR100 [1]. While both compounds exhibit comparable cancer cell cytotoxicity, ATM-3507 was advanced due to its improved pharmaceutical properties, enabling more robust in vivo studies .

Drug discovery Lead optimization Tropomyosin inhibition

Defined Binding Affinity to Tpm3.1/Actin Filaments (Kd ≈ 2 µM)

3H-ATM-3507 saturates Tpm3.1/actin co-polymers at approximately one molecule per Tpm3.1 dimer, with an apparent binding affinity (Kd) of ~2 µM [1]. This quantitative binding parameter is not reported for the closely related analogue TR100, providing a unique benchmark for comparing compound potency and target engagement across studies [2]. Notably, ATM-3507 is poorly incorporated into preformed filaments, indicating that its binding is specific to the co-polymerization process [1].

Binding kinetics Mechanism of action Actin cytoskeleton

Synergistic Cytotoxicity with Vincristine in Neuroblastoma Models In Vivo

In human neuroblastoma xenograft models, the combination of ATM-3507 with vincristine resulted in a significant and profound regression of tumor growth and improved survival compared with either agent alone [1]. Animals receiving the combination exhibited minimal weight loss, indicating that the regimen is well tolerated in vivo [2]. While TR100 also shows synergy, ATM-3507 was specifically advanced due to its favorable drug-like properties that enable such in vivo combination studies .

Combination therapy In vivo efficacy Neuroblastoma

Functional Inhibition of B-Cell Receptor-Induced Actin Dynamics in DLBCL

In diffuse large B-cell lymphoma (DLBCL) cell lines, ATM-3507 treatment (5 µM) inhibited B-cell receptor-induced formation of the peripheral ring of branched actin and prevented actomyosin arc formation [1]. Furthermore, the compound caused G2/M cell cycle arrest and markedly reduced CXCL12-stimulated chemotaxis and integrin-dependent motility on fibronectin [2]. These functional endpoints extend the utility of ATM-3507 beyond melanoma and neuroblastoma models, demonstrating its applicability in B-cell malignancies [3].

B-cell lymphoma Actin remodeling Cell motility

Trihydrochloride Salt Form: Solubility Enhancement with Stability Caveat

The trihydrochloride salt form of ATM-3507 (CAS 2438679-30-0) offers improved aqueous solubility for in vitro and in vivo applications compared to the free base (CAS 1861449-70-8) . However, vendor datasheets note that the salt form may exhibit reduced stability upon reconstitution, recommending that users consider the free base form for long-term storage, as it maintains equivalent biological activity . This stability consideration is critical for laboratories planning extended studies or requiring batch-to-batch consistency.

Formulation Solubility Compound procurement

Optimal Research and Preclinical Applications for ATM-3507 Trihydrochloride


In Vivo Combination Therapy Studies with Microtubule-Targeting Agents

ATM-3507 trihydrochloride is optimally employed in preclinical xenograft models of neuroblastoma and other solid tumors to evaluate synergistic effects with vinca alkaloids (e.g., vincristine) or taxanes. The compound's favorable drug-like properties and demonstrated in vivo tolerability when combined with vincristine make it the preferred tropomyosin inhibitor for such studies [1]. Dosing regimens should be informed by pharmacokinetic data (30 mg/kg IV in mice) and the compound's ~2 µM binding affinity [2].

Mechanistic Studies of Actin Cytoskeleton Remodeling in Cancer Cells

Researchers investigating the role of Tpm3.1/3.2 in actin dynamics, cell spreading, or cytokinesis should prioritize ATM-3507 due to its defined binding mechanism (integration into the coiled-coil overlap junction) and validated functional endpoints in multiple cell lines [3]. The compound disrupts Tpm3.1-containing microfilaments at 5 µM in SK-N-SH neuroblastoma cells and inhibits B-cell receptor-induced actin remodeling in DLBCL cells, providing a robust tool for cytoskeletal studies [4].

Expanding Research into Hematological Malignancies (DLBCL)

The recent validation of ATM-3507 in diffuse large B-cell lymphoma models (2025) opens new avenues for studying tropomyosin inhibition in B-cell malignancies [5]. Procurement for DLBCL research is supported by demonstrated inhibition of CXCL12-stimulated chemotaxis, integrin-dependent motility, and G2/M cell cycle arrest, effects that are distinct from those observed in solid tumor models [6].

Short-Term Functional Assays Requiring Enhanced Solubility

For in vitro assays requiring aqueous solubility (e.g., cell culture treatments, biochemical assays), the trihydrochloride salt form is recommended due to its improved solubility profile . However, users should prepare fresh solutions or aliquot and store at -20°C to mitigate potential stability issues; for long-term storage or in vivo dosing, the free base form may be more appropriate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATM-3507 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.